2-Ethyl-1,3-thiazole-4-carbonitrile
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Overview
Description
2-Ethyl-1,3-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole ring with an ethyl group at the 2-position and a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1,3-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethylthioamide with a nitrile source in the presence of a base, such as triethylamine, to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazoles.
Scientific Research Applications
2-Ethyl-1,3-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-ethyl-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The nitrile group can also participate in interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Methyl-1,3-thiazole-4-carbonitrile
- 2-Propyl-1,3-thiazole-4-carbonitrile
- 2-Phenyl-1,3-thiazole-4-carbonitrile
Comparison: 2-Ethyl-1,3-thiazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group at the 2-position may provide distinct steric and electronic effects, potentially enhancing its efficacy in certain applications .
Properties
Molecular Formula |
C6H6N2S |
---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
2-ethyl-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H6N2S/c1-2-6-8-5(3-7)4-9-6/h4H,2H2,1H3 |
InChI Key |
ZKXOTEVAIBBRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)C#N |
Origin of Product |
United States |
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